
Isoquinoline trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline trifluoroacetate is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is widely found in naturally occurring alkaloids. The trifluoroacetate group introduces fluorine atoms into the molecule, enhancing its chemical properties and making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Isoquinoline trifluoroacetate can be synthesized through the protonation of isoquinoline with trifluoroacetic acid. This reaction typically involves mixing isoquinoline with trifluoroacetic acid in a suitable solvent, such as dichloromethane, under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product .
化学反応の分析
Types of Reactions
Isoquinoline trifluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to tetrahydroisoquinoline derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学的研究の応用
Isoquinoline trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
作用機序
The mechanism of action of isoquinoline trifluoroacetate involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and metabolic regulation .
類似化合物との比較
Similar Compounds
- Quinoline trifluoroacetate
- Acridine trifluoroacetate
- Benzo[h]quinoline trifluoroacetate
Uniqueness
Isoquinoline trifluoroacetate is unique due to its specific structural features and the presence of the trifluoroacetate group, which imparts distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various applications .
特性
CAS番号 |
4215-41-2 |
|---|---|
分子式 |
C11H8F3NO2 |
分子量 |
243.18 g/mol |
IUPAC名 |
isoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H7N.C2HF3O2/c1-2-4-9-7-10-6-5-8(9)3-1;3-2(4,5)1(6)7/h1-7H;(H,6,7) |
InChIキー |
ABYFFXIDAKWFTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC=CC2=C1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
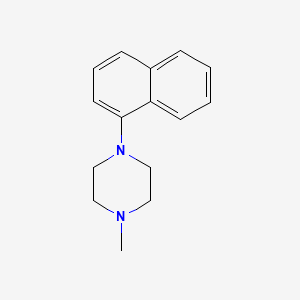
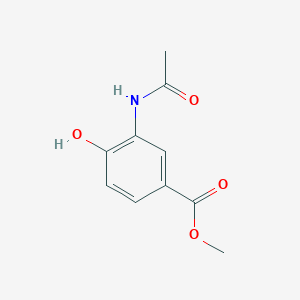
![2-[[5-[(4-Methoxyphenyl)methyl]-4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-phenyl-N-2-propen-1-ylacetamide](/img/structure/B14134119.png)

![S-[2-(2-Phenylpyrrolidin-1-yl)phenyl] ethanethioate](/img/structure/B14134126.png)
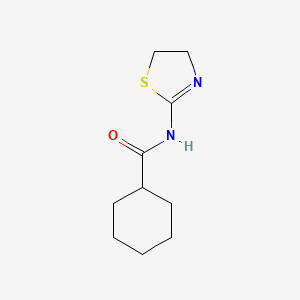
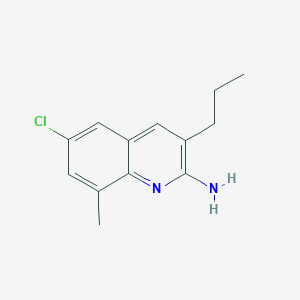
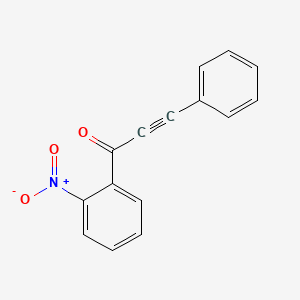
![4-(2-methylphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14134154.png)
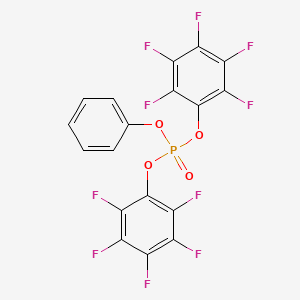

![2-[3-(Trifluoromethyl)phenoxy]benzenemethanamine](/img/structure/B14134188.png)
